1,7-Diepi-8,15-cedranediol
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Overview
Description
1,7-Diepi-8,15-cedranediol is a natural product found in Artemisia annua with data available.
Scientific Research Applications
Total Synthesis and Chemical Structure
- A notable application of 1,7-Diepi-8,15-cedranediol is in the field of chemical synthesis. For example, its synthesis was achieved through the intramolecular Diels-Alder reaction, which is significant in organic chemistry for producing complex molecular structures (Landry, 1983).
Natural Product Isolation and Stereochemistry
- The compound has been isolated from natural sources such as Juniperus thurifera, showcasing its presence in various plant species. The study also highlights the detailed stereochemical analysis of cedrane-type arrangements, contributing to our understanding of natural product chemistry (Barrero, Moral, & Lara, 2000).
Biomedical Applications
- There's research indicating the potential biomedical applications of similar compounds. For instance, related diterpenes have been evaluated for their antimalarial, antituberculous, and antifungal activities, suggesting a possibility for this compound to be explored in similar contexts (Thongnest, Mahidol, Sutthivaiyakit, & Ruchirawat, 2005).
Neuroprotective Activity
- A related study on the isopimarane diterpene from Kaempferia marginata indicated neuroprotective activities, providing an insight into potential neurological applications of similar compounds, which may include this compound (Chokchaisiri et al., 2021).
Antifungal Properties
- The antifungal properties of isopimaranes, a class closely related to this compound, have been documented. This suggests potential applications in developing antifungal agents or treatments (Rasoamiaranjanahary, Guilet, Marston, Randimbivololona, & Hostettmann, 2003).
Future Directions
Properties
IUPAC Name |
8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-4-5-11-13(2,3)12-8-14(10,11)6-7-15(12,17)9-16/h10-12,16-17H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTKMDSUFFRLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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